molecular formula C19H11F2N5OS B11466261 2-[3-(2,3-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

2-[3-(2,3-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

Cat. No.: B11466261
M. Wt: 395.4 g/mol
InChI Key: RJVZXNWYFMFBLG-UHFFFAOYSA-N
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Description

2-[3-(2,3-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a complex heterocyclic compound that combines several pharmacologically active moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves a multi-step process. One efficient method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-[3-(2,3-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate signaling pathways. The specific pathways and targets depend on the biological context and the particular application being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinoline derivatives: Known for their antimalarial and antimicrobial properties.

    Fluorinated aromatic compounds: Often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Uniqueness

2-[3-(2,3-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is unique due to its combination of multiple pharmacologically active moieties in a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H11F2N5OS

Molecular Weight

395.4 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H11F2N5OS/c1-27-14-7-2-4-10-8-9-13(22-16(10)14)18-25-26-17(23-24-19(26)28-18)11-5-3-6-12(20)15(11)21/h2-9H,1H3

InChI Key

RJVZXNWYFMFBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=C(C(=CC=C5)F)F

Origin of Product

United States

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